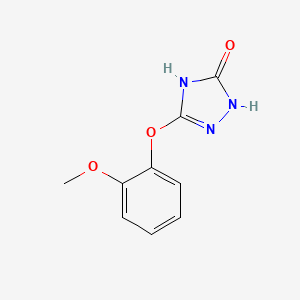
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one is an organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound features a triazole ring substituted with a methoxyphenoxy group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2-methoxyphenol with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol. Finally, the thiol group is oxidized to form the desired this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group in the intermediate can be oxidized to form the final triazolone compound.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major product formed from these reactions is the this compound itself, along with various derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. Additionally, the methoxyphenoxy group can enhance the compound’s binding affinity to its targets, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-methoxyphenoxy)ethylamine
- 4,6-dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine
- (±)-2-[(2-methoxyphenoxy)methyl]oxirane
Uniqueness
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher binding affinity and specificity for its molecular targets, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
184677-57-4 |
|---|---|
Formule moléculaire |
C9H9N3O3 |
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
3-(2-methoxyphenoxy)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H9N3O3/c1-14-6-4-2-3-5-7(6)15-9-10-8(13)11-12-9/h2-5H,1H3,(H2,10,11,12,13) |
Clé InChI |
POFJMCOBVBGOPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC2=NNC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)
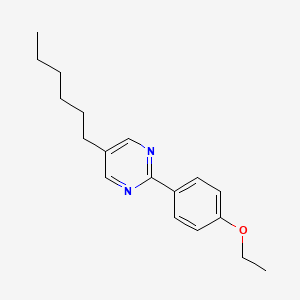
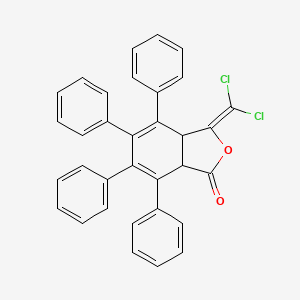
![6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12920429.png)
![6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B12920430.png)
![8-Ethoxy-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B12920432.png)
![3-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B12920434.png)
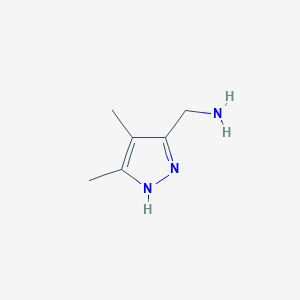
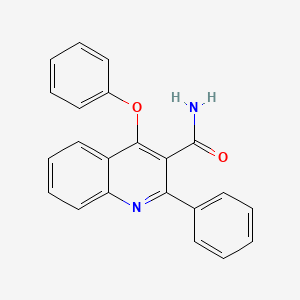
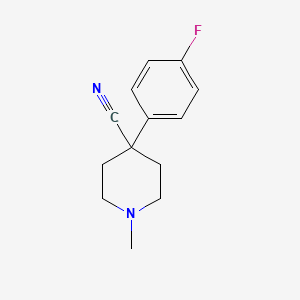
![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-](/img/structure/B12920457.png)
![2,6-Diamino-5-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12920465.png)
